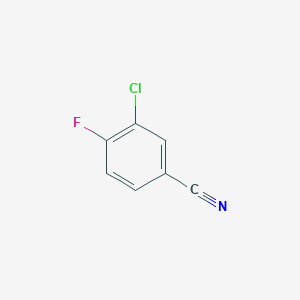

3-Chloro-4-fluorobenzonitrile

Description

Properties

IUPAC Name |

3-chloro-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHXXQJJZKBZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151794 | |

| Record name | 3-Chloro-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117482-84-5 | |

| Record name | 3-Chloro-4-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117482845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-fluorobenzonitrile CAS number 117482-84-5

An In-depth Technical Guide to 3-Chloro-4-fluorobenzonitrile

CAS Number: 117482-84-5

This technical guide provides a comprehensive overview of this compound, a versatile aromatic building block crucial in medicinal chemistry, agrochemical synthesis, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

This compound is a halogenated aromatic nitrile. Its unique substitution pattern, featuring a nitrile group, a chlorine atom, and a fluorine atom on the benzene ring, makes it a valuable intermediate for synthesizing complex molecules.[1] The electron-withdrawing nature of the nitrile group and the halogens influences its reactivity and makes it a key precursor for various chemical transformations.[1]

| Property | Value | Reference |

| CAS Number | 117482-84-5 | [1][2][3] |

| Molecular Formula | C₇H₃ClFN | [2][4][5][6] |

| Molecular Weight | 155.56 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 69-74 °C | [2][3][5] |

| Boiling Point | 135 °C at 65 mmHg | [2] |

| Purity | ≥97-99% | [2][7][8] |

| InChI Key | VAHXXQJJZKBZDX-UHFFFAOYSA-N | [1] |

| SMILES String | Fc1ccc(cc1Cl)C#N |

Synthesis and Experimental Protocols

The most common and industrially viable method for synthesizing this compound is through halogen exchange fluorination.[1] This process typically involves the selective replacement of a chlorine atom with a fluorine atom from a dichlorinated precursor.

Experimental Protocol: Halogen Exchange Fluorination of 3,4-Dichlorobenzonitrile[10]

This protocol describes the synthesis of this compound as an intermediate in a two-step reaction to produce 3,4-difluorobenzonitrile.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

3,4-Dichlorobenzonitrile (150g)

-

1,3-Dimethyl-2-imidazolidinone (DMI) (450g)

-

Toluene (100g)

-

Spray-dried Potassium Fluoride (KF) (150g)

-

Bis-(N-bis(dimethylamino)methylene)-imide chloride (Catalyst) (15g)

-

1000ml reaction kettle equipped with a stirrer, reflux separator, and thermometer

Procedure:

-

Charge the 1000ml reaction kettle with 150g of 3,4-dichlorobenzonitrile, 450g of 1,3-dimethyl-2-imidazolidinone, and 100g of toluene.

-

Heat the mixture to 120°C and reflux for 2 hours to remove water via the reflux separator.

-

Once no more water is separated, add 150g of spray-dried potassium fluoride and 15g of the catalyst to the reaction mixture.

-

Increase the temperature to 130°C and continue the reflux and water separation for an additional 2 hours. During this time, the intermediate this compound is formed.

-

(Note: For the synthesis of 3,4-difluorobenzonitrile, the reaction would be continued at a higher temperature. For isolating this compound, the reaction would be stopped and followed by appropriate workup and purification steps, such as dilution with a solvent, filtration of salts, and purification by distillation or crystallization.)

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[2][7][9]

-

Pharmaceuticals: It serves as a crucial building block for active pharmaceutical ingredients (APIs).[1][2] Its structure is incorporated into novel drugs for anti-inflammatory and anti-cancer therapies.[2][9] It is also used in the development of kinase inhibitors and nonsteroidal inhibitors of steroid 5α-reductases.[1] For example, it can be used to prepare compounds like ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate.

-

Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, contributing to the development of effective crop protection agents.[2][7][9]

-

Materials Science: It is employed in the creation of fluorescent dyes for imaging applications in biological research.[2]

Application Workflow Diagram:

Caption: Applications of this compound.

Spectroscopic Data

The molecular structure and vibrational spectra of this compound have been studied. Detailed analyses using Fourier-transform infrared (FTIR) and Fourier-transform Raman spectroscopy are available in the scientific literature, providing valuable data for compound identification and quality control.[10]

Safety and Handling

This compound is classified as hazardous and requires careful handling to minimize risk.[7] A material safety data sheet (MSDS) should always be consulted before use.[7]

| Hazard Information | Details |

| Signal Word | Warning |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Codes | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 |

| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 |

| Target Organs | Respiratory system |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), protective gloves, and safety glasses with side-shields.[5] |

| Storage Class | 11 (Combustible Solids) |

| WGK | WGK 3 (highly hazardous for water) |

References

- 1. This compound | High Purity | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 117482-84-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. This compound Supplier in China [nj-finechem.com]

- 8. 117482-84-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to 3-Chloro-4-fluorobenzonitrile: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzonitrile is a halogenated aromatic nitrile that serves as a pivotal intermediate in the synthesis of a wide array of high-value organic compounds. Its unique substitution pattern—featuring a nitrile group, a chlorine atom, and a fluorine atom on a benzene ring—provides a versatile scaffold for chemical modifications. This makes it an indispensable building block in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4]

This guide provides a comprehensive overview of the chemical properties, structural characteristics, and key applications of this compound, with a focus on detailed experimental protocols and its role in the development of targeted therapeutics.

Chemical Structure and Properties

The structure of this compound is characterized by a benzene ring substituted at positions 1, 3, and 4 with a cyano (-CN), a chloro (-Cl), and a fluoro (-F) group, respectively.

Structural and Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 117482-84-5 |

| Molecular Formula | C₇H₃ClFN |

| Molecular Weight | 155.56 g/mol [5] |

| SMILES | N#Cc1ccc(F)c(Cl)c1 |

| InChI | InChI=1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H |

| InChIKey | VAHXXQJJZKBZDX-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

Key physical and chemical properties are compiled in the table below, gathered from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 69-71 °C (lit.) | [2] |

| Boiling Point | 135 °C at 65 mmHg | [1] |

| Purity | ≥98% to 99% (by GC) | [1][2] |

| logP | 2.351 (Calculated) | [6] |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | [5] |

Synthesis and Purification

The most common industrial route to this compound is through a nucleophilic aromatic substitution (halogen-exchange or "Halex") reaction, starting from 3,4-dichlorobenzonitrile.[7]

Experimental Protocol: Synthesis via Halogen-Exchange Fluorination

This protocol is a representative laboratory-scale adaptation based on procedures outlined in synthetic patents.[8][9]

Objective: To synthesize this compound from 3,4-dichlorobenzonitrile.

Materials:

-

3,4-dichlorobenzonitrile

-

Spray-dried potassium fluoride (KF)

-

1,3-dimethyl-2-imidazolidinone (DMI) or Sulfolane

-

Phase-transfer catalyst (e.g., Tetraphenylphosphonium bromide)

-

Toluene

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus or reflux condenser.

Procedure:

-

Setup: Equip a 1000 mL three-neck flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a Dean-Stark trap.

-

Azeotropic Water Removal: To the flask, add 3,4-dichlorobenzonitrile (e.g., 150 g), 1,3-dimethyl-2-imidazolidinone (DMI, 450 g), and toluene (100 g). Heat the mixture to approximately 120 °C to reflux and azeotropically remove any residual water via the Dean-Stark trap. Continue for 1-2 hours until no more water is collected.[8]

-

Fluorination Reaction: After cooling slightly, add spray-dried potassium fluoride (e.g., 75 g) and a catalytic amount of a phase-transfer catalyst. Heat the reaction mixture to 130-140 °C and maintain with vigorous stirring for 2-3 hours. The reaction progression can be monitored by Gas Chromatography (GC) to observe the formation of the intermediate product, this compound.[8]

-

Work-up and Isolation: After the reaction cools to room temperature, dilute the mixture with toluene. Filter the mixture under reduced pressure to remove inorganic salts (KCl and excess KF). Wash the filter cake with additional toluene (3 x 50 mL).[8]

-

Purification: Combine the filtrate and washings. The solvent (toluene) can be removed by rotary evaporation. The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 135 °C / 65 mmHg to yield pure this compound as a white solid upon cooling.[7] The purity should be confirmed by GC analysis.

Analytical and Spectroscopic Protocols

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectra of this compound have been experimentally recorded and analyzed.[7]

Objective: To acquire FT-IR and FT-Raman spectra for structural confirmation.

Methodology:

-

Sample Preparation: The compound, being a solid at room temperature, is used as is without further purification for spectroscopic analysis.[7]

-

FT-IR Spectroscopy:

-

Instrument: A Bruker IFS 66V spectrometer or equivalent.

-

Technique: The sample is prepared using the KBr pellet method. A small amount of the compound is mixed with potassium bromide powder and pressed into a thin, transparent disk.

-

Parameters: The spectrum is recorded in the 4000–400 cm⁻¹ range.

-

-

FT-Raman Spectroscopy:

-

Instrument: A Bruker IFS 66V spectrometer equipped with an FRA 106 Raman module.

-

Technique: The spectrum is recorded from the solid sample.

-

Parameters: Excitation is achieved using a 1064 nm Nd:YAG laser. The spectrum is recorded in the 3500–50 cm⁻¹ range.[10]

-

Key Spectral Features: The experimental spectra would show characteristic vibrational bands corresponding to the C≡N stretch, C-F stretch, C-Cl stretch, and various aromatic C-H and C=C vibrations, which can be assigned in detail by comparison with theoretically calculated frequencies.[7]

Chromatographic Analysis (GC-MS)

Objective: To assess the purity of this compound and identify any impurities.

General Protocol:

-

Instrumentation: A standard Gas Chromatography system coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature of 280-300 °C.

-

Injection Mode: Split injection.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: The retention time of the major peak will correspond to the analyte. The mass spectrum should show a molecular ion peak (M⁺) at m/z 155 and a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% of M⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide definitive structural elucidation of the molecule.

General Protocol:

-

Instrumentation: A 300 or 400 MHz NMR spectrometer.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: The spectrum is expected to be complex due to the low symmetry of the molecule and spin-spin coupling between the protons and the fluorine atom. The three aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm).

-

¹³C NMR: The spectrum will show seven distinct signals for the seven carbon atoms. The carbon attached to the fluorine will show a large one-bond coupling (¹JC-F). The nitrile carbon will appear significantly downfield.

Applications in Drug Discovery and Materials Science

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial starting material for more complex molecules.[11][12]

-

Pharmaceuticals: It is a key building block for the synthesis of kinase inhibitors used in oncology.[13] The chloro and fluoro substituents can be selectively displaced or retained to modulate the potency, selectivity, and pharmacokinetic properties of the final drug candidate. It is also used in the development of drugs targeting the central nervous system (CNS).

-

Agrochemicals: The compound is used to synthesize advanced herbicides and pesticides, where the halogenated phenylnitrile motif is common.[1]

-

Materials Science: It serves as a precursor for high-performance dyes and specialty polymers, where its structure contributes to enhanced thermal stability and chemical resistance.[3]

Role in Targeting Kinase Signaling Pathways

While this compound does not directly interact with biological signaling pathways, it is a vital precursor for molecules that do. A prominent example is its use in the synthesis of Bcr-Abl tyrosine kinase inhibitors, which are a cornerstone of treatment for Chronic Myeloid Leukemia (CML).[13] The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives cell proliferation and survival through multiple downstream pathways.[8][14][15]

Inhibitors built from scaffolds like this compound are designed to block the ATP-binding site of the Bcr-Abl kinase, thereby shutting down its activity and halting the pro-cancerous signaling cascade.

Safety and Handling

This compound is classified as an acute toxicant and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 99 117482-84-5 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. chemeo.com [chemeo.com]

- 7. Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Page loading... [guidechem.com]

- 13. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]

Physical properties of 3-Chloro-4-fluorobenzonitrile (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzonitrile is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its halogenated benzonitrile structure is of significant interest to medicinal chemists and material scientists. A precise understanding of its fundamental physical properties, such as melting and boiling points, is crucial for its application in process development, quality control, and chemical synthesis. This document provides a concise overview of these properties and outlines a general methodology for their experimental determination.

Core Physical Properties

The physical state of this compound under standard conditions is a white to off-white crystalline powder.[1][2] The key thermal properties are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 67-74 °C | The range indicates slight variations based on purity.[1][3][4] |

| 69-71 °C | As cited in literature. | |

| Boiling Point | 135 °C | Measured at a reduced pressure of 65 mmHg.[1] |

Experimental Protocols

While specific experimental details from the original characterization of this compound are not publicly detailed, the following represents a standard and widely accepted methodology for determining the melting and boiling points of a crystalline organic compound.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity.

-

Sample Preparation: A small, representative sample of this compound is finely ground to a powder. This powder is then carefully packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used. The apparatus typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens or camera.

-

Measurement:

-

The capillary tube containing the sample is placed in the heating block.

-

The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

-

The reported melting point is the range between these two temperatures.

-

Determination of Boiling Point under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, the boiling point is often determined at a reduced pressure.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a small distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. A thermometer is placed such that the top of the bulb is level with the side arm of the distillation flask.

-

Procedure:

-

A small amount of this compound is placed in the distillation flask along with a boiling chip or magnetic stirrer to ensure smooth boiling.

-

The system is evacuated to the desired pressure (e.g., 65 mmHg), which is monitored with a manometer.

-

The flask is gently heated.

-

The temperature is recorded when the liquid boils and a stable ring of condensing vapor is established on the thermometer bulb. This temperature is the boiling point at that specific pressure.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical sample like this compound.

Caption: Workflow for Physical Property Characterization.

References

Spectroscopic Characterization of 3-Chloro-4-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Chloro-4-fluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document presents a summary of Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of solid-phase this compound exhibits characteristic vibrational modes. The experimental data is sourced from the work of Sundaraganesan et al. (2008).[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | C-H stretching (aromatic) |

| ~2230 | Strong | C≡N stretching |

| ~1590 | Medium | C=C stretching (aromatic ring) |

| ~1480 | Medium | C=C stretching (aromatic ring) |

| ~1280 | Strong | C-F stretching |

| ~1140 | Medium | In-plane C-H bending |

| ~880 | Strong | Out-of-plane C-H bending |

| ~760 | Medium | C-Cl stretching |

Raman Spectroscopy

The FT-Raman spectrum of solid-phase this compound provides complementary vibrational information to the FTIR data. The experimental data is referenced from the study by Sundaraganesan et al. (2008).[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3085 | Medium | C-H stretching (aromatic) |

| ~2235 | Very Strong | C≡N stretching |

| ~1595 | Strong | C=C stretching (aromatic ring) |

| ~1285 | Medium | C-F stretching |

| ~1050 | Weak | Ring breathing mode |

| ~765 | Strong | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.1. ¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.8 - 7.9 | Doublet of doublets | H-2 |

| ~7.6 - 7.7 | Doublet of doublets | H-6 |

| ~7.3 - 7.4 | Triplet | H-5 |

1.3.2. ¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~135 (d, ³JCF ≈ 8 Hz) | C-6 |

| ~133 (d, ⁴JCF ≈ 3 Hz) | C-2 |

| ~128 | C-3 |

| ~117 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~115 | C-1 |

| ~114 | C≡N |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

FTIR Spectroscopy

Sample Preparation: A small amount of solid this compound (approximately 1-2 mg) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3]

Instrumentation: A Fourier Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and an ATR accessory is used.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A few milligrams of solid this compound are packed into a glass capillary tube or a metal sample holder.[4]

Instrumentation: A Fourier Transform Raman spectrometer equipped with a neodymium-doped yttrium aluminum garnet (Nd:YAG) laser operating at 1064 nm and a germanium (Ge) or indium gallium arsenide (InGaAs) detector is utilized.

Data Acquisition:

-

Laser Power: A laser power of approximately 100-300 mW at the sample is used to avoid sample degradation.

-

Spectral Range: 3500-100 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 128 or more scans are accumulated to obtain a high-quality spectrum.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[5][6][7] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The sample is gently agitated to ensure complete dissolution.

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is used.

Data Acquisition:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 117482-84-5 [chemicalbook.com]

- 2. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. sites.bu.edu [sites.bu.edu]

- 6. cif.iastate.edu [cif.iastate.edu]

- 7. organomation.com [organomation.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorobenzonitrile is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring chlorine, fluorine, and nitrile functional groups, makes it a versatile building block for the synthesis of complex, biologically active molecules. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, storage, and application in synthetic chemistry and drug development workflows. This technical guide provides a comprehensive overview of the solubility and stability of this compound, supported by quantitative data, detailed experimental protocols, and a logical synthesis workflow.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 117482-84-5 | |

| Molecular Formula | C₇H₃ClFN | |

| Molecular Weight | 155.56 g/mol | [1] |

| Melting Point | 69-71 °C | |

| Boiling Point | 135 °C at 65 mmHg | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| LogP (Octanol/Water) | 2.35 | [3] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in various chemical reactions, formulations, and biological assays. This compound exhibits limited solubility in aqueous solutions and greater solubility in polar organic solvents.

Aqueous Solubility

The aqueous solubility of this compound is low, a characteristic typical for halogenated aromatic compounds. The predicted Log10 of its water solubility (in mol/L) is -2.84, indicating poor solubility in water.[4]

Organic Solvent Solubility

| Solvent | Solubility | Notes |

| Water | Low (Predicted log10WS = -2.84 mol/L) | [4] |

| Methanol | Soluble | A known solvent for recrystallization. |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Based on the solubility of similar compounds. |

| Acetonitrile | Expected to be soluble | Based on the solubility of similar compounds. |

| Hexane | Expected to be insoluble | Non-polar solvent. |

Stability Profile

The stability of this compound under various conditions is crucial for ensuring its integrity during storage and handling, as well as for preventing the formation of undesirable byproducts in chemical reactions.

Storage and Handling

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is classified as a combustible solid.

Incompatible Materials and Conditions

To maintain its chemical integrity, the following should be avoided:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions.

-

Strong Bases: May lead to hydrolysis of the nitrile group or other reactions.

-

Excessive Heat: While the compound is relatively stable, prolonged exposure to high temperatures should be avoided to prevent decomposition.

Hazardous Decomposition Products

When subjected to combustion or thermal decomposition, this compound may produce toxic and corrosive fumes, including:

-

Hydrogen cyanide (HCN)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF)

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

Experimental Protocols

The following sections detail standardized methodologies for the determination of the solubility and stability of chemical compounds like this compound.

Protocol for Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of a solid organic compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

-

Spatula

-

Solvents: Deionized water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Hexane.

Procedure:

-

Initial Screening in Water:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.

-

Observe if the solid dissolves completely. Record as "soluble," "partially soluble," or "insoluble."

-

-

Aqueous Acid/Base Solubility (if insoluble in water):

-

In separate test tubes, repeat step 1 using 5% HCl and 5% NaOH solutions instead of water.

-

Solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.

-

-

Organic Solvent Solubility:

-

For each organic solvent, add approximately 25 mg of the compound to a clean, dry test tube.

-

Add the solvent in 0.25 mL increments, up to a total of 3 mL, vortexing after each addition.

-

Record the approximate volume of solvent required to fully dissolve the compound to get a semi-quantitative measure of solubility (e.g., mg/mL).

-

Protocol for Stability Testing (ICH Q1A R2 Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

1. Stress Testing (Forced Degradation):

-

Objective: To identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.

-

Conditions:

-

Acid/Base Hydrolysis: Expose the compound in solution to a range of pH values (e.g., pH 2, pH 7, pH 10) at elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidation: Treat the compound in solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C, 100°C) and the compound in solution to elevated temperatures.

-

Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2. Long-Term and Accelerated Stability Studies:

-

Objective: To establish a re-test period or shelf life under defined storage conditions.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Procedure:

-

Store multiple batches of the compound in containers that simulate the proposed packaging.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Logical Workflow: Synthesis of this compound

This compound is a valuable synthetic intermediate. One common industrial synthesis route involves a halogen exchange reaction starting from 3,4-dichlorobenzonitrile. This process is illustrated in the workflow diagram below.

Caption: Synthesis workflow for this compound.

An alternative synthetic approach involves the Sandmeyer reaction, starting from 3-chloro-4-fluoroaniline. This multi-step process is depicted below.

Caption: Sandmeyer reaction pathway for synthesis.

Conclusion

This compound is a compound of significant industrial importance, characterized by its low aqueous solubility and good solubility in polar organic solvents. It is a stable solid under recommended storage conditions but is incompatible with strong oxidizing agents and bases. This guide provides essential data and standardized protocols to aid researchers and drug development professionals in the safe and effective use of this versatile chemical intermediate. A thorough understanding of its solubility and stability is fundamental to optimizing reaction conditions, ensuring product purity, and developing robust manufacturing processes.

References

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Chloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 3-chloro-4-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details the principal transformations of the nitrile functionality, including hydrolysis, reduction, and cycloaddition reactions, supported by experimental protocols and quantitative data. Furthermore, it explores the application of this versatile building block in the development of targeted therapies, particularly kinase inhibitors.

Core Reactivity of the Nitrile Group

The nitrile group (—C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The presence of electron-withdrawing chloro and fluoro substituents on the benzene ring influences the reactivity of both the aromatic system and the nitrile moiety. These substituents enhance the electrophilic character of the nitrile carbon, making it susceptible to nucleophilic attack. The principal reactions involving the nitrile group are hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition with azides to form a tetrazole ring.

Key Transformations of the Nitrile Group

The nitrile group of this compound can be converted into several other functional groups, providing access to a diverse range of chemical entities for drug discovery and development.

Hydrolysis to 3-Chloro-4-fluorobenzoic acid

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid, can be achieved under both acidic and alkaline conditions. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients.

Table 1: Reaction Conditions for the Hydrolysis of Substituted Benzonitriles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-chloro-4-fluorobenzonitrile | 90% Sulfuric acid, 100°C, 4 hours | 2-chloro-4-fluorobenzoic acid | 93.05% | [1] |

| 2-chloro-4-fluorobenzonitrile | 10% Potassium hydroxide, 70°C, 6 hours | 2-chloro-4-fluorobenzoate | Not specified | [2] |

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted from a similar procedure[1])

-

In a suitable reaction vessel, a 90% solution of sulfuric acid is added to this compound.

-

The mixture is heated to 100°C and stirred for approximately 4 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature and diluted with water.

-

The product, 3-chloro-4-fluorobenzoic acid, is extracted using an organic solvent such as dichloromethane.

-

The organic phases are combined and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-chloro-4-fluorobenzoic acid can be further purified by recrystallization.

Experimental Protocol: Base-Catalyzed Hydrolysis (Adapted from a similar procedure[2])

-

To a reaction flask, add this compound and a 10% aqueous solution of potassium hydroxide.

-

Heat the mixture to 70°C and maintain with stirring for 6 hours.

-

After cooling to room temperature, the aqueous phase is washed with an organic solvent like ethyl acetate to remove any unreacted starting material.

-

The aqueous phase is then acidified with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration and can be purified by recrystallization.

Reduction to (3-Chloro-4-fluorophenyl)methanamine

The reduction of the nitrile group to a primary amine, (3-chloro-4-fluorophenyl)methanamine, provides a key building block for the synthesis of various biologically active molecules. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Table 2: Conditions for the Reduction of Substituted Nitrobenzenes to Anilines

| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| 3-chloro-4-fluoronitrobenzene | 1% Pt/C catalyst, 50-100°C, 0.1-5 MPa H₂ | 3-chloro-4-fluoroaniline | >94% | >99.5% | [3][4] |

| 3-chloro-4-fluoronitrobenzene | Iron powder, ethanol, water, HCl, 80-90°C | 3-chloro-4-fluoroaniline | Not specified | Not specified | [5] |

Experimental Protocol: Catalytic Hydrogenation for Nitrile Reduction (Generalized)

While a specific protocol for the reduction of this compound to the corresponding benzylamine was not found in the searched literature, a general procedure for the reduction of aromatic nitriles using catalytic hydrogenation is as follows:

-

This compound is dissolved in a suitable solvent, such as ethanol or methanol.

-

A catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) in a hydrogenation apparatus.

-

The reaction is stirred at a suitable temperature until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude (3-chloro-4-fluorophenyl)methanamine, which can be purified by distillation or crystallization of a salt form.

[3+2] Cycloaddition to 5-(3-Chloro-4-fluorophenyl)-1H-tetrazole

The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide, is a common method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry, often exhibiting improved metabolic stability and pharmacokinetic properties.

Table 3: Conditions for Tetrazole Synthesis from Benzonitriles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Benzonitrile | Sodium azide, ammonium chloride, DMF, 125°C, 7 hours | 5-phenyl-1,2,3,4-tetrazole | Good | [6] |

| Aromatic Nitriles | Sodium azide, zinc salts (catalyst), water | 5-substituted 1H-tetrazoles | Good to excellent | [7] |

Experimental Protocol: Synthesis of 5-(3-Chloro-4-fluorophenyl)-1H-tetrazole (Generalized)

Based on established procedures for the synthesis of 5-substituted tetrazoles[6][7]:

-

In a round-bottom flask, this compound, sodium azide, and a catalyst such as zinc chloride or an ammonium salt like ammonium chloride are combined in a suitable solvent, typically dimethylformamide (DMF) or water.

-

The reaction mixture is heated to a temperature between 100-130°C and stirred for several hours to overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the tetrazole product.

-

The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system.

Application in Drug Development: Synthesis of Kinase Inhibitors

This compound is a valuable building block in the synthesis of targeted therapeutics, particularly kinase inhibitors for the treatment of cancer. The derivatives of this molecule, such as 3-chloro-4-fluoroaniline, are key intermediates in the synthesis of inhibitors for oncogenic kinases like Bcr-Abl and FLT3.

Role in the Synthesis of Bcr-Abl and FLT3 Kinase Inhibitors

Chronic Myeloid Leukemia (CML) is driven by the constitutively active Bcr-Abl tyrosine kinase. Similarly, mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML). Small molecule inhibitors targeting these kinases, such as imatinib, nilotinib, and dasatinib for Bcr-Abl, have revolutionized the treatment of these cancers. The synthesis of many of these inhibitors involves the use of aniline derivatives. 3-chloro-4-fluoroaniline, which can be synthesized from this compound, serves as a crucial precursor for the generation of novel kinase inhibitors. The presence of the chloro and fluoro substituents can be important for modulating the binding affinity and pharmacokinetic properties of the final drug molecule.

Below is a generalized workflow illustrating the role of this compound in the synthesis of a generic kinase inhibitor.

Caption: Synthetic workflow from this compound to a kinase inhibitor.

Signaling Pathways Targeted by Downstream Products

The kinase inhibitors synthesized from this compound derivatives target key signaling pathways that are constitutively activated in cancer cells. For instance, Bcr-Abl and FLT3 are receptor tyrosine kinases that, when mutated or aberrantly expressed, lead to the activation of downstream pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. These pathways promote cell proliferation, survival, and resistance to apoptosis. By inhibiting the kinase activity of Bcr-Abl or FLT3, the downstream signaling is blocked, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of kinase signaling pathways by derivatives of this compound.

Conclusion

The nitrile group in this compound exhibits versatile reactivity, allowing for its conversion into carboxylic acids, primary amines, and tetrazoles. These transformations provide access to a wide array of valuable intermediates for the synthesis of complex organic molecules. In the context of drug development, this compound serves as a critical starting material for the synthesis of potent kinase inhibitors that target key oncogenic signaling pathways. The detailed protocols and workflows presented in this guide offer a valuable resource for researchers and scientists in the fields of organic synthesis and medicinal chemistry, facilitating the development of novel therapeutics.

References

- 1. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLT3 kinase inhibitors in the management of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Reactive Sites of 3-Chloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

3-Chloro-4-fluorobenzonitrile is a versatile aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its chemical reactivity is governed by the interplay of three key functional groups attached to the benzene ring: a chloro group, a fluoro group, and a nitrile (cyano) group. This guide provides a detailed exploration of the principal reactive sites on the molecule, outlining the major reaction types, providing experimental protocols, and summarizing quantitative data to facilitate its application in research and development.

The strategic positioning of the electron-withdrawing nitrile group and the halogen substituents makes the aromatic ring susceptible to nucleophilic attack, while also influencing the regioselectivity of electrophilic substitutions. Furthermore, the nitrile group itself is a site for various chemical transformations. Understanding the reactivity of these sites is crucial for the effective use of this compound as a precursor in the synthesis of complex target molecules.[1][2][3]

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reactive site on the this compound ring is the carbon atom bonded to the chlorine atom (C-3). The strong electron-withdrawing effect of the para-cyano group and the ortho-fluoro group activates this position for nucleophilic aromatic substitution (SNAr). The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

A key industrial application of this reactivity is in halogen exchange reactions, particularly fluorination, to produce 3,4-difluorobenzonitrile, a valuable intermediate.[4]

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing cyano group. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 3,4-Difluorobenzonitrile

This protocol describes the halogen exchange reaction of this compound with potassium fluoride.

-

Materials: this compound, potassium fluoride (spray-dried), 1,3-dimethyl-2-imidazolidinone (DMI), toluene, and a phase transfer catalyst such as bis-(N-bis(dimethylamino)methylene)-iminium chloride.

-

Procedure:

-

In a reactor equipped with a stirrer, thermometer, and reflux separator, combine 3,4-dichlorobenzonitrile (as the precursor to in-situ generated this compound) and DMI.

-

Heat the mixture to reflux to remove any residual water.

-

Cool the mixture and add spray-dried potassium fluoride and the phase transfer catalyst.

-

Heat the reaction mixture to 130-150°C for 2-3 hours. This step primarily forms the intermediate this compound.

-

Increase the temperature to 180-200°C and maintain for 5-6 hours to drive the conversion to 3,4-difluorobenzonitrile.

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure 3,4-difluorobenzonitrile.

-

Quantitative Data for Nucleophilic Aromatic Substitution

| Reactant | Nucleophile/Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 3,4-Dichlorobenzonitrile | Potassium Fluoride | Bis-(N-bis(dimethylamino)methylene)-iminium chloride | DMI | 130-150 then 180-200 | 2-3 then 5-6 | ~85 | >99 |

Reactions of the Nitrile Group

The cyano group (-C≡N) on the this compound molecule is another key reactive site, susceptible to both reduction and hydrolysis. These transformations provide pathways to other important functional groups, such as primary amines and carboxylic acids, further extending the synthetic utility of the parent molecule.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile group to a primary amine (a benzylamine derivative) is a valuable transformation in the synthesis of pharmaceuticals. This can be achieved using various reducing agents, most commonly through catalytic hydrogenation or with metal hydrides.

Caption: Experimental workflow for the reduction of the nitrile group.

Experimental Protocol: Reduction to 3-Chloro-4-fluoroaniline (from the corresponding nitro compound as a model)

While a specific protocol for the reduction of this compound was not found, the following protocol for the reduction of the analogous 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline provides a reliable template.

-

Method 1: Catalytic Hydrogenation

-

In a suitable reactor, charge 3-chloro-4-fluoronitrobenzene, a catalytic amount of 10% Palladium on Carbon (Pd/C), and a solvent such as methanol.

-

Pressurize the reactor with hydrogen gas.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 3-chloro-4-fluoroaniline.

-

-

Method 2: Iron Reduction

-

In a reactor, combine 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, and water.

-

Heat the mixture to approximately 60°C with stirring.

-

Slowly add hydrochloric acid, maintaining the temperature between 80-90°C.

-

Continue stirring until the reaction is complete.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to give the product.

-

Quantitative Data for Nitrile Group Reduction (Model Reaction)

| Starting Material | Method | Reductant/Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 3-chloro-4-fluoronitrobenzene | Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol | Room Temp. | >94 | >99.5 |

| 3-chloro-4-fluoronitrobenzene | Iron Reduction | Fe, HCl | Ethanol/Water | 80-90 | High | Good |

Hydrolysis of the Nitrile Group to a Carboxylic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction provides a route to 3-chloro-4-fluorobenzoic acid derivatives.

Experimental Protocol: Hydrolysis of 2-chloro-4-fluorobenzonitrile (as a model)

-

Procedure (Alkaline Hydrolysis):

-

In a suitable flask, combine 2-chloro-4-fluorobenzonitrile and a 10% aqueous solution of potassium hydroxide.

-

Heat the mixture to 100°C and stir for several hours until the hydrolysis is complete.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (Cl, F, and CN). However, under forcing conditions, EAS reactions can occur. The regiochemical outcome is determined by the directing effects of the substituents.

-

Directing Effects:

The positions ortho and para to the halogens are C-2, C-5, and C-6. The position meta to the cyano group is C-5. Therefore, the directing effects of the halogens and the cyano group are in conflict. The halogens direct to positions 2, 5, and 6, while the cyano group directs to position 5. The fluorine at C-4 will strongly direct ortho to itself (to C-5), and the chlorine at C-3 will also direct ortho (to C-2 and C-4, with C-4 being blocked) and para (to C-6). The cumulative effect suggests that the most likely position for electrophilic attack is C-5 , as it is ortho to the fluorine and meta to the cyano group, representing a convergence of directing influences, albeit on a highly deactivated ring.

Application in Drug Development: Synthesis of Gefitinib

A significant application of this compound derivatives is in the synthesis of targeted cancer therapies. For instance, 3-chloro-4-fluoroaniline, which can be synthesized from 3-chloro-4-fluoronitrobenzene (a close analog of the title compound), is a key building block for the drug Gefitinib (Iressa®).[8]

Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[5][6] Overactivity of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[9][10]

EGFR Signaling Pathway and Mechanism of Action of Gefitinib

The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the EGFR on the cell surface. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated sites then act as docking stations for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell growth, proliferation, and survival.[9][11][12][13]

Gefitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR.[5][7] This prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptor and blocking the downstream signaling cascades. The result is a reduction in cancer cell proliferation and the induction of apoptosis.[5][7][14]

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Conclusion

This compound is a highly functionalized aromatic compound with distinct reactive sites that make it a valuable intermediate in organic synthesis. The susceptibility of the C-3 position to nucleophilic aromatic substitution, coupled with the reactivity of the nitrile group, provides multiple avenues for the construction of complex molecules. While the aromatic ring is deactivated towards electrophilic attack, an understanding of substituent effects allows for predictable, albeit challenging, transformations. The application of this molecule's derivatives in the synthesis of targeted therapeutics like Gefitinib underscores its importance in modern drug discovery. This guide provides a foundational understanding of its reactivity and a practical toolkit of experimental approaches for its utilization in the laboratory and beyond.

References

- 1. Buy this compound | 117482-84-5 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 6. medschool.co [medschool.co]

- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. ClinPGx [clinpgx.org]

- 14. aacrjournals.org [aacrjournals.org]

A Comprehensive Technical Review of 3-Chloro-4-fluorobenzonitrile and Its Derivatives in Drug Discovery and Agrochemicals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorobenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its unique substitution pattern, featuring a reactive cyano group and strategically positioned chlorine and fluorine atoms, offers medicinal chemists and agrochemical scientists a versatile scaffold for the development of novel therapeutic agents and crop protection solutions. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification through nucleophilic aromatic substitution and cross-coupling reactions. This technical guide provides a comprehensive review of the synthesis, reactions, and biological significance of this compound and its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential information for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 117482-84-5 | |

| Molecular Formula | C₇H₃ClFN | |

| Molecular Weight | 155.56 g/mol | |

| Melting Point | 69-71 °C | |

| Boiling Point | 135 °C at 65 mmHg | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% (GC) |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in research and development. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production.

Halogen Exchange Fluorination of 3,4-Dichlorobenzonitrile

A common and industrially viable method for the synthesis of this compound involves the halogen-exchange fluorination of 3,4-dichlorobenzonitrile. This reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.

Reaction Scheme:

Figure 1: Halogen exchange fluorination of 3,4-Dichlorobenzonitrile.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via halogen exchange fluorination is outlined below.

| Step | Procedure |

| 1. Reagents and Solvent | In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3,4-dichlorobenzonitrile, spray-dried potassium fluoride, and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,3-dimethyl-2-imidazolidinone (DMI). A phase-transfer catalyst, such as tetraphenylphosphonium bromide, can be added to enhance the reaction rate. |

| 2. Reaction Conditions | Heat the reaction mixture to a temperature ranging from 150 °C to 225 °C and maintain under vigorous stirring. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). |

| 3. Work-up and Purification | After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then subjected to distillation under reduced pressure to isolate the crude product. Further purification can be achieved by recrystallization from a suitable solvent system to afford this compound as a crystalline solid. |

Quantitative Data:

The following table summarizes the reported yields for the synthesis of this compound from 3,4-dichlorobenzonitrile under various reaction conditions.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3,4-Dichlorobenzonitrile | KF, Ph₄PBr | DMI | Reflux | Not specified | 23 (intermediate) | [1] |

| 3,4-Dichloronitrobenzene | KF | DMSO | 140-150 | 5 | 86 (for nitro analog) | [2] |

Reactions of this compound

The reactivity of this compound is primarily governed by the presence of the cyano, chloro, and fluoro substituents on the benzene ring. The electron-withdrawing nature of the cyano group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), with the chlorine atom being the more facile leaving group compared to fluorine.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position can be readily displaced by a variety of nucleophiles, including amines, phenols, and thiols, to generate a wide range of functionalized derivatives.

General Reaction Scheme:

Figure 2: Nucleophilic aromatic substitution of this compound.

Derivatives of this compound and Their Biological Activities

The versatility of this compound as a synthetic intermediate has led to the development of numerous derivatives with significant biological activities, particularly in the areas of oncology and infectious diseases.

Benzimidazole Derivatives as Urease Inhibitors

Benzimidazole-containing compounds derived from 3-chloro-4-fluoroaniline (obtained from the reduction of the corresponding nitro compound, which can be synthesized from this compound) have been investigated as potent urease inhibitors.[3]

Synthesis Workflow:

Figure 3: Synthesis workflow for benzimidazole derivatives.

Experimental Protocol for the Synthesis of 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline:

| Step | Procedure |

| 1. Reaction Setup | Dissolve 5-Chloro-4-fluoro-2-nitrobenzenamine (1 mmol) in 15 mL of DMSO. |

| 2. Addition of Reagent | Add N-ethylpiperazine (2.5 mmol) to the solution. |

| 3. Reaction | Reflux the mixture for 2 hours. |

| 4. Work-up | After cooling, add water to the reaction mixture to precipitate the product. |

| 5. Purification | Filter the solid, wash with water, and dry to obtain the desired product. |

Biological Activity of Benzimidazole Derivatives:

A selection of synthesized benzimidazole derivatives and their urease inhibitory activity is presented below.

| Compound | Structure | Urease Inhibition IC₅₀ (µM) | Reference |

| 8g | 4-(6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazol-2-yl)phenol | Not explicitly stated, but synthesized and characterized | [3] |

| 8j | 2-(3-chlorophenyl)-6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazole | Not explicitly stated, but synthesized and characterized | [3] |

Pyrazole Derivatives as Antitumor Agents

Pyrazole-containing compounds are another important class of heterocycles that have been synthesized utilizing precursors derived from this compound, exhibiting potent antitumor activities.

Quantitative Data on Antitumor Activity:

The following table summarizes the growth inhibitory activity (GI₅₀) of selected pyrazole derivatives against various cancer cell lines.

| Compound | K562 (Leukemia) GI₅₀ (µM) | A549 (Lung) GI₅₀ (µM) | MCF-7 (Breast) GI₅₀ (µM) | Reference |

| 4a | 0.26 | 0.19 | > 10 | [4] |

| 5a | 0.05 | 0.53 | 8.86 | [4] |

| 5b | 0.021 | 0.69 | 1.12 | [4] |

| 5e | 0.028 | 0.81 | 1.05 | [4] |

| ABT-751 (Control) | 0.35 | 1.58 | 1.76 | [4] |

Experimental Protocol for Antitumor Activity Assay (MTT Assay):

| Step | Procedure |

| 1. Cell Seeding | Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight. |

| 2. Compound Treatment | Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). |

| 3. MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells. |

| 4. Solubilization | Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. |

| 5. Absorbance Measurement | Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. |

| 6. Data Analysis | Calculate the percentage of cell viability and determine the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth. |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties facilitate a wide range of chemical transformations, enabling the efficient construction of complex molecules with significant biological activities. The derivatives of this compound have shown considerable promise as potent antitumor and antimicrobial agents, highlighting the importance of this scaffold in drug discovery and development. The detailed synthetic protocols and quantitative biological data presented in this review serve as a valuable resource for researchers in the pharmaceutical and agrochemical industries, providing a solid foundation for the design and synthesis of next-generation therapeutic and crop protection agents. Further exploration of the chemical space around the this compound core is warranted to unlock its full potential in addressing unmet medical and agricultural needs.

References

A Comprehensive Technical Guide to 3-Chloro-4-fluorobenzonitrile: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for 3-Chloro-4-fluorobenzonitrile. The following sections detail its chemical and physical properties, hazard identification, safe handling and storage protocols, and experimental procedures relevant to its use in research and development.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorescent dyes.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 117482-84-5 | [2][3] |

| Molecular Formula | C₇H₃ClFN | [2][3] |

| Molecular Weight | 155.56 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | Not available | |

| Density | Approximately 1.36 g/cm³ | [5] |

| Purity | Typically ≥98% (GC) | [4] |

| InChI | 1S/C7H3ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [1] |

| SMILES | C1=C(C=C(C(=C1)F)Cl)C#N | [1] |

Material Safety Data Sheet (MSDS) Summary

The following information is a summary of the key safety data for this compound, compiled from various supplier Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled. |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |

Data compiled from multiple sources.

First-Aid Measures

| Exposure | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Data compiled from multiple sources.

Fire-Fighting Measures

| Property | Information |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, hydrogen cyanide, hydrogen chloride, and hydrogen fluoride. |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |

Data compiled from multiple sources.

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |

| Environmental Precautions | Do not let product enter drains. |

| Containment and Cleanup | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |

Data compiled from multiple sources.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and safety of this compound.[4]

Safe Handling Procedures

A logical workflow for the safe handling of this compound is presented below.

Storage Conditions

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep containers tightly closed when not in use.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Halogen Exchange

A common method for the synthesis of this compound is the halogen exchange reaction of 3,4-dichlorobenzonitrile with potassium fluoride.[6] An illustrative workflow for this synthesis is provided below.

Methodology:

-

In a reactor equipped with a stirrer, reflux separator, and thermometer, add 3,4-dichlorobenzonitrile, 1,3-dimethyl-2-imidazolidinone (as a solvent), and toluene.

-

Heat the mixture to 120°C and reflux for 1.5-2 hours to azeotropically remove any water.[5]

-

After no more water is collected, add spray-dried potassium fluoride and a phase-transfer catalyst (e.g., bis-(N-bis(dimethylamino)methylene)-imide chloride).[5]

-

Heat the reaction mixture to 130-150°C and maintain for 2-3 hours.[5]

-

Increase the temperature to 180-200°C and continue the reaction for 5-6 hours.[5]

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture.

-

Dilute the mixture with toluene and filter under reduced pressure to remove inorganic salts.[5]

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.[5]

Purification by Recrystallization

Methodology:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

If the solution is colored, a small amount of activated charcoal may be added, and the solution is heated briefly and then filtered hot to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.